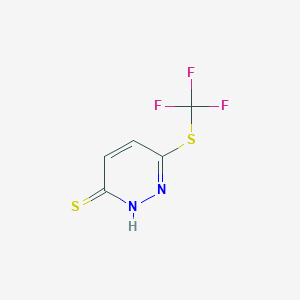

6-Trifluoromethylsulfanyl-2h-pyridazine-3-thione

Description

Properties

Molecular Formula |

C5H3F3N2S2 |

|---|---|

Molecular Weight |

212.2 g/mol |

IUPAC Name |

3-(trifluoromethylsulfanyl)-1H-pyridazine-6-thione |

InChI |

InChI=1S/C5H3F3N2S2/c6-5(7,8)12-4-2-1-3(11)9-10-4/h1-2H,(H,9,11) |

InChI Key |

MUPUSWDCYWOYHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NNC1=S)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione typically involves the introduction of a trifluoromethylsulfanyl group to the pyridazine ring. One common method involves the reaction of 6-chloro-2H-pyridazine-3-thione with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

Substitution: The trifluoromethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may affect signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 6-trifluoromethylsulfanyl-2h-pyridazine-3-thione and related compounds:

Key Findings:

Structural Differences: The trifluoromethylsulfanyl group in the target compound provides distinct electronic and steric effects compared to sulfonate (7a) or sulfonylurea () groups. This enhances resistance to oxidative degradation .

Synthetic Challenges :

- Synthesis of the trifluoromethylsulfanyl group may require specialized reagents (e.g., CF₃SCl) compared to the more straightforward sulfonylation used for 7a .

- Cross-coupling reactions (as in 7b) are less relevant here due to the absence of boronic acid intermediates in the target compound’s structure .

Functional Implications :

- The thione group (=S) at position 3 can act as a hydrogen-bond acceptor, similar to the sulfonate group in 7a, but with reduced acidity (pKa ~10–12 vs. sulfonate’s pKa ~1–2) .

- Trifluoromethylsulfanyl-substituted compounds exhibit higher logP values than their sulfonamide or triazine analogs, suggesting better membrane permeability .

Biological Activity

6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular structure and properties of 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | CHFNS |

| Molecular Weight | 212.2 g/mol |

| IUPAC Name | 3-(trifluoromethylsulfanyl)-1H-pyridazine-6-thione |

| InChI | InChI=1S/C5H3F3N2S2/c6-5(7,8)12-4-2-1-3(11)9-10-4/h1-2H,(H,9,11) |

| InChI Key | MUPUSWDCYWOYHE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NNC1=S)SC(F)(F)F |

Synthesis

The synthesis of 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione typically involves the reaction of 6-chloro-2H-pyridazine-3-thione with trifluoromethylthiolating agents. The reaction is performed under basic conditions using potassium carbonate in solvents like dimethylformamide at elevated temperatures.

Antimicrobial Properties

Research indicates that compounds similar to 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione exhibit antimicrobial activities against various pathogens. For instance, studies have shown that related thiones can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines by disrupting signaling pathways related to cell growth and survival. The trifluoromethylsulfanyl group enhances the compound's interaction with biological molecules, potentially leading to enzyme inhibition.

The mechanism of action for 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione involves its interaction with specific molecular targets, potentially affecting pathways involved in inflammation and immune response. It has been suggested that the compound may disrupt protein-protein interactions critical for cellular signaling, thereby influencing processes such as cytokine secretion and immune activation .

Study on Antimicrobial Efficacy

A study conducted by Foroumadi et al. evaluated the antibacterial activity of thione derivatives against Helicobacter pylori. The results indicated that compounds similar to 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione showed significant inhibition zones in disk diffusion assays, suggesting their potential as therapeutic agents against antibiotic-resistant strains .

Cancer Research Application

In another study focusing on cancer treatment, compounds analogous to 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione were tested for their ability to induce apoptosis in cancer cells. The findings revealed that these compounds could effectively reduce cell viability in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

-

Step 1 : React a pyridazine precursor (e.g., 6-chloropyridazine-3-thione) with a trifluoromethylthiolating agent (e.g., AgSCF₃ or CuSCF₃) in anhydrous THF or DMF.

-

Step 2 : Use triethylamine (Et₃N) as a base to neutralize HCl byproducts.

-

Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) .

-

Purification : Isolate the product via column chromatography (silica gel, gradient elution) or recrystallization .

Table 1 : Common Synthetic Routes

Precursor Reagent Solvent Yield (%) Reference 6-Chloropyridazine-3-thione AgSCF₃ THF 65–70 6-Bromopyridazine-3-thione CuSCF₃ DMF 55–60

Q. How is the structural integrity of 6-Trifluoromethylsulfanyl-2H-pyridazine-3-thione confirmed?

- Analytical Techniques :

- X-ray crystallography : Monoclinic crystal system (space group C2/c) with unit cell parameters a = 20.902 Å, b = 4.2898 Å, c = 37.683 Å, β = 101.534° .

- NMR : ¹⁹F NMR shows a singlet at δ −45 ppm (CF₃); ¹H NMR confirms thione tautomerism (no SH proton).

- Mass Spectrometry : ESI-MS m/z 227.0 [M+H]⁺ .

Advanced Questions

Q. How can reaction yields be optimized when introducing the trifluoromethylsulfanyl group?

- Critical Factors :

- Reagent Choice : AgSCF₃ offers higher electrophilicity than CuSCF₃ but requires inert conditions.

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates.

- Temperature : Reactions at 60–80°C improve kinetics but may increase side products (e.g., disulfides).

- Troubleshooting : Low yields (<50%) may arise from moisture-sensitive reagents; use molecular sieves or anhydrous solvents .

Q. What analytical methods resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in IC₅₀ values for antimicrobial activity may stem from:

- Assay Conditions : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media.

- Compound Purity : HPLC purity >98% is critical; trace impurities (e.g., unreacted SCF₃⁻) can skew results .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Approach :

- Docking Studies : Target the compound’s thione moiety to bacterial enzymes (e.g., dihydrofolate reductase).

- QSAR : Correlate substituent electronegativity (e.g., CF₃ vs. OCF₃) with antibacterial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.